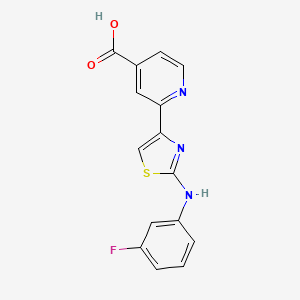
15-Hydroxy Lubiprostone Dicyclohexylammonium Salt-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Hydroxy Lubiprostone Dicyclohexylammonium Salt-d7: is a synthetic compound used primarily in scientific research. It is a labeled derivative of lubiprostone, a medication used to treat chronic constipation and irritable bowel syndrome with constipation (IBS-C). The "d7" in its name indicates the presence of seven deuterium atoms, which are used in isotope labeling studies to track the compound's behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-Hydroxy Lubiprostone Dicyclohexylammonium Salt-d7 involves several steps, starting with the base compound lubiprostone. The process typically includes:
Functional Group Modification: Introduction of hydroxyl groups and fluorine atoms at specific positions on the prostanoid structure.
Salt Formation: Conversion of the free acid form of lubiprostone into its dicyclohexylammonium salt form.
Isotope Labeling: Incorporation of deuterium atoms at specific positions to create the d7-labeled compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, purification, and quality control processes to ensure the compound's purity and isotopic labeling accuracy. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the structure and isotopic composition.
Chemical Reactions Analysis
Types of Reactions: 15-Hydroxy Lubiprostone Dicyclohexylammonium Salt-d7 can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with deuterium or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are used under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Deuterium exchange reactions are typically carried out using deuterium oxide (D2O) or heavy water.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Production of deuterium-labeled compounds.
Scientific Research Applications
Chemistry: 15-Hydroxy Lubiprostone Dicyclohexylammonium Salt-d7 is used as a chemical reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy studies. Its isotopic labeling allows researchers to track its metabolic pathways and interactions with other molecules.
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of lubiprostone. It helps in understanding how the drug is processed in the body and its potential side effects.
Medicine: The compound is used in clinical studies to investigate the efficacy and safety of lubiprostone in treating gastrointestinal disorders. It provides valuable insights into the drug's mechanism of action and its therapeutic potential.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. Its isotopic labeling helps in identifying impurities and ensuring the quality of the final product.
Mechanism of Action
Molecular Targets and Pathways: 15-Hydroxy Lubiprostone Dicyclohexylammonium Salt-d7 exerts its effects by interacting with specific molecular targets in the body. It binds to chloride channels in the gastrointestinal tract, leading to increased chloride secretion and water retention in the intestines. This results in improved bowel movements and relief from constipation.
Pathways Involved: The compound activates the chloride channels, which are part of the cystic fibrosis transmembrane conductance regulator (CFTR) pathway. This pathway plays a crucial role in regulating fluid secretion and absorption in the intestines.
Comparison with Similar Compounds
Lubiprostone: The parent compound, used as a medication for constipation and IBS-C.
Prostaglandin E1 (PGE1): A naturally occurring prostaglandin with similar effects on gastrointestinal motility.
Other Prostanoids: Compounds such as prostaglandin E2 (PGE2) and prostaglandin I2 (PGI2) that also affect gastrointestinal function.
Uniqueness: 15-Hydroxy Lubiprostone Dicyclohexylammonium Salt-d7 is unique due to its isotopic labeling, which allows for precise tracking in biological systems. This feature makes it particularly valuable in research studies compared to its unlabeled counterparts.
Properties
Molecular Formula |
C32H57F2NO5 |
|---|---|
Molecular Weight |
580.8 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34F2O5.C12H23N/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27);11-13H,1-10H2/t14-,15-,17-,18?;/m1./s1/i1D3,2D2,3D2; |
InChI Key |
QJDFENRVJAVPMD-YCTYHKRISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B15351467.png)








![5-[4-(9H-carbazol-9-yl)phenyl]-7-(4,6-diphenyl-1,3,5-triazin-2-yl)-5,7-dihydro-Indolo[2,3-b]carbazole](/img/structure/B15351504.png)




